molecular formula C15H13FN2 B13524345 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile

Cat. No.: B13524345
M. Wt: 240.27 g/mol
InChI Key: DLXXWXOFLPDGAD-UHFFFAOYSA-N
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Description

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile is a benzonitrile derivative featuring a 4-fluorobenzylamino-methyl substituent at the para position of the aromatic ring. The compound’s structure combines a polar nitrile group with a fluorinated benzylamine moiety, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its balanced lipophilicity and polarity.

Properties

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

4-[[(4-fluorophenyl)methylamino]methyl]benzonitrile

InChI

InChI=1S/C15H13FN2/c16-15-7-5-14(6-8-15)11-18-10-13-3-1-12(9-17)2-4-13/h1-8,18H,10-11H2

InChI Key

DLXXWXOFLPDGAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

Overview:
This is the most direct and commonly reported method for synthesizing substituted aminomethylbenzonitriles. The process involves the condensation of 4-cyanobenzaldehyde with (4-fluorophenyl)methylamine, followed by reduction of the resulting imine intermediate.

General Reaction Scheme:
$$
\text{4-cyanobenzaldehyde} + \text{(4-fluorophenyl)methylamine} \xrightarrow{\text{Reductive agent}} \text{4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile}
$$

Procedure:

  • Mix equimolar amounts of 4-cyanobenzaldehyde and (4-fluorophenyl)methylamine in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
  • Stir the mixture at room temperature or slightly elevated temperatures to allow imine formation.
  • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Stir the reaction mixture for several hours.
  • Quench the reaction, extract the product, and purify by column chromatography or recrystallization.

Key Data Table:

Step Reagents/Conditions Yield (%) Reference
Imine formation 4-cyanobenzaldehyde + (4-fluorophenyl)methylamine, MeOH, RT 90–95
Reduction NaBH3CN, AcOH, MeOH, RT 80–92

Notes:

  • The choice of reducing agent is critical. Sodium cyanoborohydride is preferred due to its selectivity for imines over carbonyls.
  • Acidic conditions (e.g., acetic acid) facilitate imine formation and stabilize the intermediate.

Nucleophilic Substitution Approach

Overview:
An alternative strategy involves the nucleophilic substitution of a halomethylbenzonitrile with (4-fluorophenyl)methylamine.

General Reaction Scheme:
$$
\text{4-(bromomethyl)benzonitrile} + \text{(4-fluorophenyl)methylamine} \xrightarrow{\text{Base}} \text{this compound}
$$

Procedure:

  • Dissolve 4-(bromomethyl)benzonitrile and (4-fluorophenyl)methylamine in a polar aprotic solvent (e.g., DMF or DMSO).
  • Add a base such as potassium carbonate (K2CO3).
  • Stir at elevated temperature (60–80°C) for several hours.
  • Cool, extract, and purify the product.

Key Data Table:

Step Reagents/Conditions Yield (%) Reference
Nucleophilic substitution 4-(bromomethyl)benzonitrile, (4-fluorophenyl)methylamine, K2CO3, DMF, 70°C 60–75

Notes:

  • The use of an excess of amine can improve yields.
  • The reaction is generally clean, but side products from over-alkylation or hydrolysis may occur.

Alternative and Patent-Disclosed Methods

Patent literature describes variations on the above methods, sometimes using different solvents, catalysts, or protecting groups to enhance selectivity or scalability. For example, some patents recommend the use of phase-transfer catalysts or microwave-assisted synthesis to accelerate the reaction and improve yields.

Key Data Table:

Method Conditions/Notes Yield (%) Reference
Microwave-assisted DMF, K2CO3, 120°C, 30 min 75–85
Phase-transfer catalysis Toluene, TBAB, K2CO3, 80°C 70–80
Method Yield (%) Reaction Time Scalability Purity Reference
Reductive amination 80–92 6–12 h High High
Nucleophilic substitution 60–75 8–16 h Moderate Moderate
Microwave-assisted substitution 75–85 0.5 h Moderate High
  • Reductive amination is generally favored for laboratory-scale synthesis due to its high yield, operational simplicity, and mild conditions.
  • Nucleophilic substitution is useful when halomethylbenzonitrile is readily available or when amine starting materials are sensitive to reduction.
  • Microwave-assisted and phase-transfer catalysis methods offer advantages in speed and, in some cases, yield, but may require specialized equipment or optimization.
  • Purification is typically achieved by column chromatography, with the product characterized by NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and signaling pathways, leading to various physiological effects. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.

Comparison with Similar Compounds

The following analysis compares 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and bioactivity.

Substituent Effects on Electronic and Steric Properties
Compound Name Key Substituents Molecular Weight Key Properties/Applications Reference
This compound 4-Fluorobenzylamino-methyl ~240.27* High polarity, potential CNS activity
4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile 4-Methoxybenzylideneamino 236.27 Electron-donating methoxy group; lower metabolic stability
2-Fluoro-4-(4-fluorophenyl)benzonitrile 2-Fluoro, 4-(4-fluorophenyl) 215.20 Dual fluoro substituents; enhanced metabolic stability
4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile 4-Fluorophenyl-hydroxymethyl ~231.22* Hydroxy group for hydrogen bonding; crystallinity

Notes:

  • Electron-withdrawing vs.
  • Steric effects: The benzylamino-methyl group introduces moderate steric bulk, which may reduce off-target interactions compared to bulkier analogs like 4-(4-Cyanobenzoylmethyl)benzonitrile (benzoylmethyl substituent) .
Physicochemical Data
Property This compound 4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile 2-Fluoro-4-(4-fluorophenyl)benzonitrile
Melting Point Not reported 106°C Not reported
Solubility Moderate (polar solvents) Low (nonpolar solvents) High (organic solvents)
LogP (Predicted) ~2.1 ~2.5 ~3.0

Key Insights :

  • The target compound’s nitrile and fluorobenzyl groups likely improve aqueous solubility compared to non-polar analogs like 4-(4-Cyanobenzoylmethyl)benzonitrile .
  • Higher logP values in difluoro derivatives (e.g., ) suggest greater lipophilicity, which may influence blood-brain barrier penetration.

Biological Activity

4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile, a compound with the molecular formula C15H13FN2, features a unique structure that includes a fluorophenyl group, an amino group, and a benzonitrile moiety. This combination of functional groups makes it an interesting candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented by the following:

  • InChI : InChI=1S/C15H13FN2/c16-14-7-5-12(6-8-14)15(19)11-3-1-10(9-18)2-4-11/h1-8,19H,9H2
  • SMILES : C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)F)N

The presence of the fluorine atom enhances its electronic properties, which may influence its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the amino and nitrile groups contribute to its overall reactivity and stability. This compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects in various conditions.

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in cancer treatment. It has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Notes
A549 (Lung adenocarcinoma)5.9 ± 1.7Induces apoptosis
SW-480 (Colorectal cancer)2.3 ± 0.91Effective in cytotoxicity
MCF-7 (Breast cancer)5.65 ± 2.33Comparable to Cisplatin

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study evaluated the antiproliferative activity of various synthesized compounds, including this compound. The results showed that it could induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase .
  • Molecular Docking Studies : Computational studies were performed to assess the binding interactions of the compound with Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. The docking studies revealed favorable binding conformations that suggest potential efficacy as an EGFR inhibitor .
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicated that halogen substitutions on the phenyl ring significantly enhance antiproliferative activity. Compounds with bulky substitutions showed reduced efficacy compared to those with simpler structures .

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